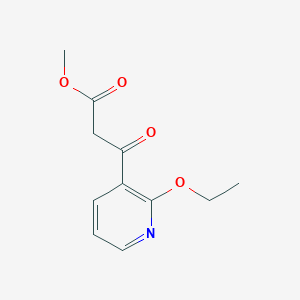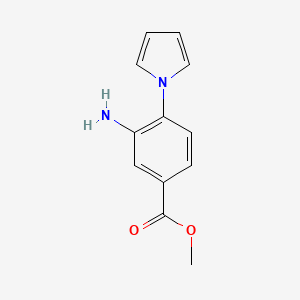
methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate
Vue d'ensemble
Description
Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate, also known as MAPB or 3-MAPB, is a synthetic compound belonging to the class of compounds known as substituted phenethylamines. It is a structural analog of the well-known psychoactive drug MDMA (ecstasy). MAPB has been studied for its potential effects on the central nervous system and its potential therapeutic applications.
Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding
- Molecular Structure and Hydrogen Bonding in Isomeric Compounds : Methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate exhibits a polarized molecular-electronic structure. It forms chains of edge-fused rings through N-H...O and C-H...O hydrogen bonds, demonstrating its potential in molecular design and crystal engineering (Portilla et al., 2007).
Chemical Synthesis and Ring System Formation
- Novel Synthesis of Pyrrolo[2,1-c][1,4]benzodiazocine Ring System : A study outlined a novel synthesis pathway to the pyrrolo[2,1-c][1,4]benzodiazocine ring system, starting from 1H-pyrrole-2-carbaldehyde. This synthesis highlights the versatility of compounds like methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate in forming complex organic structures (Koriatopoulou et al., 2008).
Supramolecular Structures
- Hydrogen-Bonded Supramolecular Structures : Methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate forms sheets of alternating rings through hydrogen bonding. This study reveals the importance of such compounds in the development of supramolecular structures with potential applications in materials science (Portilla et al., 2007).
Biological Activities
- Potential Antimicrobial Properties : Arylazopyrazolones substituted with thiazolyhydrazone, derived from related compounds, have shown significant antimicrobial activity against various bacteria and fungi. This suggests possible applications of this compound derivatives in the field of antimicrobial research (Shah, 2014).
Electropolymerization and Electrochemical Properties
- Electrochemical Characterization of Derivatives : A pyrrole derivative bearing 2-(4-dimethylaminophenylazo)benzoic acid was electropolymerized, demonstrating the potential of related compounds in developing materials with unique electrochromic properties. This could have implications in sensor technology and materials science (Almeida et al., 2017).
Anticancer Research
- Synthesis of Anticancer Agents : Research has focused on synthesizing novel compounds with a pyrrol-1yl group for potential use as anticancer agents. These efforts highlight the significance of this compound derivatives in medicinal chemistry (Redda et al., 2011).
Crystal Structure and Theoretical Studies
- DFT Studies and Crystallography : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a related compound, was investigated using density functional theory (DFT) and X-ray diffraction. Such studies are vital for understanding the molecular properties and potential applications of similar compounds (Huang et al., 2021).
Mécanisme D'action
Target of Action
Pyrrole derivatives have been reported to exhibit a variety of biological activities, including acting as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .
Mode of Action
Without specific studies on “methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate”, it’s difficult to determine its exact mode of action. If it acts similarly to other pyrrole derivatives, it may inhibit certain enzymes or receptors, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by “this compound” would depend on its specific targets. For example, if it acts as a tyrosine kinase inhibitor, it could affect pathways related to cell growth and proliferation .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. If it acts as an enzyme inhibitor, for example, it could lead to decreased activity of that enzyme and changes in the cellular processes that the enzyme is involved in .
Analyse Biochimique
Biochemical Properties
Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrole ring in the compound can interact with enzymes such as cyclooxygenase and lipoxygenase, potentially inhibiting their activity. These interactions can lead to anti-inflammatory effects, as these enzymes are involved in the production of pro-inflammatory mediators . Additionally, the amino group in the compound can form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of transcription factors, leading to changes in gene expression. This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with metabolic enzymes can affect cellular metabolism, potentially leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This can lead to changes in enzyme activity and subsequent biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of specific genes, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, such as prolonged inhibition of enzyme activity or changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, such as liver damage or gastrointestinal disturbances. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. The compound can be metabolized into different metabolites, which may have distinct biological activities. These metabolic pathways can affect the compound’s overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins, which can influence its localization and accumulation. These interactions can affect the compound’s activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
Propriétés
IUPAC Name |
methyl 3-amino-4-pyrrol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h2-8H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNKITGOYJEYDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


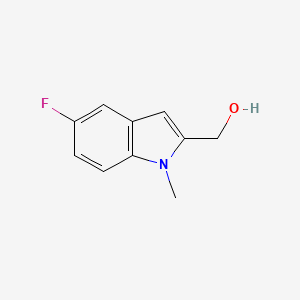



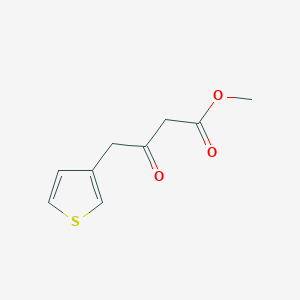
![3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1391702.png)


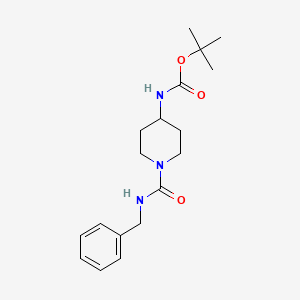

![6-Benzyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-1,4,6,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391710.png)

